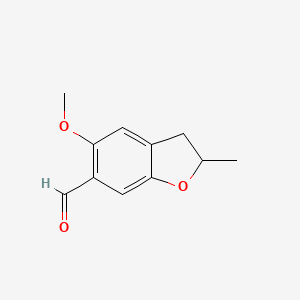

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Vue d'ensemble

Description

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde: is a chemical compound with the molecular formula C11H12O3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxy-2-methylphenol as a starting material, which undergoes a series of reactions including formylation and cyclization to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is part of the benzofuran family, which has been associated with several pharmacological activities. Research indicates that benzofuran derivatives can exhibit:

- Antimicrobial Activity : Studies have shown that benzofuran compounds possess significant antimicrobial properties. For instance, derivatives of benzofuran have been reported to be effective against various Gram-positive and Gram-negative bacteria as well as fungi . Specifically, 5-methoxy derivatives have been explored for their ability to inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents.

- Antioxidant Properties : Compounds with a benzofuran structure have been investigated for their antioxidant capabilities. These properties are essential for protecting cells from oxidative stress and may contribute to the prevention of various diseases, including cancer .

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Antimicrobial Research

The compound is particularly noted for its role in the development of new antimicrobial agents. Comprehensive studies have systematically reviewed the effectiveness of benzofuran-based compounds against a range of pathogens:

| Type of Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective |

Research has shown that modifications to the benzofuran structure can enhance its antimicrobial efficacy. For example, specific substitutions on the benzofuran ring can lead to improved activity against resistant strains of bacteria .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

- Polymer Industry : Benzofuran derivatives are utilized in the synthesis of polymers due to their unique structural properties. They can act as monomers or additives that enhance the thermal and mechanical properties of polymer materials .

- Dye Industry : The compound's ability to form colored complexes makes it useful in dye formulations. Benzofurans are known for their vivid colors and stability, which are desirable traits in dye applications .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of derivatives of this compound:

- Synthesis and Antimicrobial Testing : One study synthesized various halogenated derivatives and tested their antimicrobial activity against selected microorganisms. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .

- Structure-Activity Relationship Studies : Investigations into how structural modifications affect biological activity have provided insights into optimizing the compound for specific therapeutic targets. These studies emphasize the importance of functional group positioning on biological efficacy .

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

- 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde

- 5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-ol

- 5-Methoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde

Uniqueness: 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS No. 85258-19-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 192.21 g/mol

- Melting Point : 80-82 °C

- Structural Formula :

Synthesis

The synthesis of this compound has been documented in various studies, with methods focusing on the cyclization of appropriate precursors under specific conditions. Notably, the compound can be derived from simpler benzofuran derivatives through standard organic synthesis techniques .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 14.31 | Induction of apoptosis |

| A549 | 8.55 | Cell cycle arrest |

| MCF-7 | 7.01 | Topoisomerase inhibition |

These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further investigation as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes arrest at various phases of the cell cycle, particularly at the G1/S transition.

- Topoisomerase Inhibition : Inhibition of topoisomerase II activity has been observed, which is crucial for DNA replication and repair processes .

Case Studies

Several case studies have documented the effects of this compound:

-

Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.

- Findings : IC values were determined at 14.31 µM after 48 hours of exposure.

- A549 Cell Line Study : Another research focused on lung cancer cells (A549), revealing an IC of 8.55 µM, indicating effective growth inhibition.

Propriétés

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJIDYXHUPHEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385587 | |

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85258-19-1 | |

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.